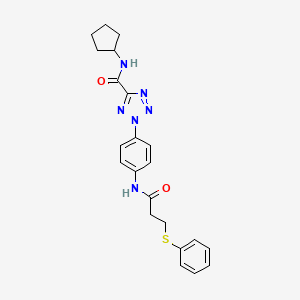
N-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H24N6O2S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide, a tetrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure, characterized by a tetrazole ring and various substituents, suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
- Molecular Formula : C22H24N6O2S
- Molecular Weight : 436.53 g/mol
- CAS Number : 1396749-28-2
- IUPAC Name : N-cyclopentyl-2-[4-(3-phenylsulfanylpropanoylamino)phenyl]tetrazole-5-carboxamide
Antimicrobial Activity
The antimicrobial potential of tetrazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown significant antibacterial activity against various pathogens.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 |
| Compound B | Escherichia coli | 8 |
| Target Compound | Multiple strains including S. epidermidis | 2-16 |
In a study evaluating the antibacterial effects of tetrazole derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ciprofloxacin and tetracycline, indicating superior efficacy against resistant strains .
Cytotoxicity and Cancer Research
Research into the cytotoxic effects of this compound revealed promising results against various cancer cell lines. The compound was tested against human cancer cell lines using the MTT assay, which measures cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 18 |
The compound demonstrated selective cytotoxicity, sparing normal cells while effectively inhibiting cancer cell proliferation .
The biological activity of tetrazole derivatives is often attributed to their ability to form hydrogen bonds and interact with various biological targets. The electron-deficient nature of the tetrazole ring enhances its binding affinity to enzymes and receptors involved in disease processes . Specific studies have indicated that these compounds may act as enzyme inhibitors, affecting pathways critical for bacterial survival and cancer cell growth.
Case Studies
-
Antibacterial Efficacy Against Resistant Strains :
A recent study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC of 4 µg/mL, showcasing its potential as an alternative treatment option for resistant infections . -
Cancer Cell Line Testing :
In a comparative analysis of various tetrazole derivatives, this compound was found to be one of the most potent inhibitors of the A549 lung cancer cell line, with an IC50 value of 18 µM. This suggests a promising avenue for further development in anticancer therapies .
Propiedades
IUPAC Name |
N-cyclopentyl-2-[4-(3-phenylsulfanylpropanoylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2S/c29-20(14-15-31-19-8-2-1-3-9-19)23-17-10-12-18(13-11-17)28-26-21(25-27-28)22(30)24-16-6-4-5-7-16/h1-3,8-13,16H,4-7,14-15H2,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUCPYBLJMQIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














